molecular formula C19H17N3O5S2 B2852598 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE CAS No. 1998075-38-9

3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE

Cat. No.: B2852598
CAS No.: 1998075-38-9
M. Wt: 431.48
InChI Key: COHDLMUUSOLKDA-VBKFSLOCSA-N
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Description

3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a sulfamoylphenyl group. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE typically involves the condensation of appropriate thiazolidinone derivatives with benzaldehyde derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the benzylidene group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different chemical and biological properties.

Scientific Research Applications

3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research focuses on its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is explored for its use in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
  • 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanenitrile
  • 2-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Uniqueness

3-[(5Z)-2,4-DIOXO-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-3-YL]-N-(4-SULFAMOYLPHENYL)PROPANAMIDE is unique due to its specific structural features, such as the presence of the sulfamoylphenyl group, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c20-29(26,27)15-8-6-14(7-9-15)21-17(23)10-11-22-18(24)16(28-19(22)25)12-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,23)(H2,20,26,27)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHDLMUUSOLKDA-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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